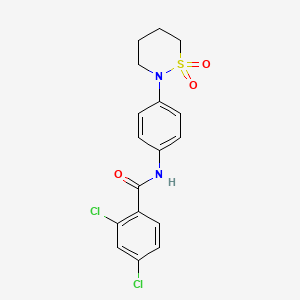
N-(4-(1,1-dioxydo-1,2-thiazinan-2-yl)phényl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with dichloro groups and a thiazinan ring, which contributes to its distinct chemical properties.
Applications De Recherche Scientifique
2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The compound 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . Compounds with this scaffold have been reported to have various biological activities, including acting as KATP channel activators . Therefore, it’s plausible that the primary target of this compound could be KATP channels.
Mode of Action
As a potential KATP channel activator, this compound may interact with these channels, leading to their opening. The opening of KATP channels can cause hyperpolarization of the cell membrane, reducing the cell’s excitability . This can have various effects depending on the type of cell, such as inhibiting insulin release in pancreatic β-cells .
Biochemical Pathways
The activation of KATP channels and the subsequent hyperpolarization of the cell membrane can affect various biochemical pathways. For instance, in pancreatic β-cells, this can inhibit the release of insulin, affecting glucose metabolism . .
Result of Action
The result of the compound’s action would depend on its specific targets and the cells in which these targets are present. For instance, if the compound acts as a KATP channel activator in pancreatic β-cells, it could potentially inhibit insulin release, affecting blood glucose levels .
Analyse Biochimique
Biochemical Properties
2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and function .
Cellular Effects
The effects of 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. This binding can lead to changes in the enzyme’s activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular functions, such as prolonged inhibition of specific enzymes .
Dosage Effects in Animal Models
The effects of 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular functions. Threshold effects are often observed, where a specific dosage level is required to achieve the desired biological effect .
Metabolic Pathways
2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis of essential biomolecules, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can significantly influence its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is crucial for its activity. The compound is often directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. This localization is mediated by targeting signals or post-translational modifications that guide the compound to its site of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions.
Substitution Reactions: The benzamide core is then introduced through substitution reactions involving 2,4-dichlorobenzoyl chloride and the synthesized thiazinan derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure consistent quality and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with different nucleophiles, resulting in the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
- 2,4-dichloro-N-(1,1-dioxo-tetrahydro-thiophen-3-yl)benzamide
Uniqueness
2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the thiazinan ring
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIOWHGHIFKBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
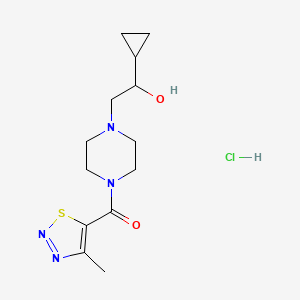
![N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2464147.png)
![N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2464148.png)

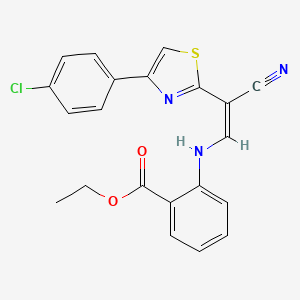
![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)
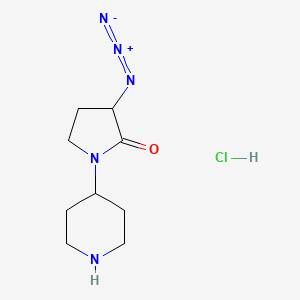
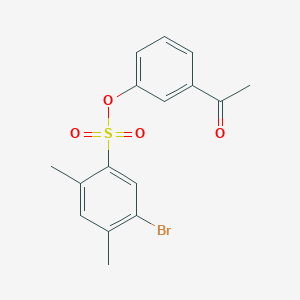

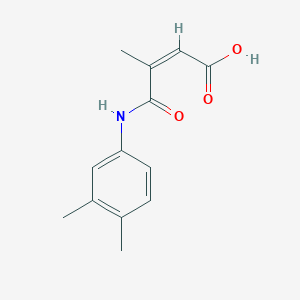

![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)
![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2464167.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2464168.png)
